molecular formula C15H12ClNO3S2 B2602784 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 2379995-20-5

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

Cat. No. B2602784
CAS RN: 2379995-20-5
M. Wt: 353.84
InChI Key: ZRFQRVPZVVRGFV-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide, also known as compound 1, is a novel sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide 1 is not fully understood, but it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It is thought to exert its antimicrobial activity by inhibiting the growth and replication of microorganisms.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit low toxicity in vitro and in vivo, making it a potential candidate for drug development. It has been shown to induce DNA damage and inhibit the activity of various enzymes involved in cancer cell proliferation. Additionally, it has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide 1 is its potent anticancer and antimicrobial activity. Additionally, it exhibits low toxicity in vitro and in vivo, making it a potential candidate for drug development. However, one of the limitations of this 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide 1. One potential direction is the development of novel drug formulations that enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide and its potential applications in the treatment of various diseases. Further studies are also needed to assess the safety and efficacy of this 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide in vivo and in clinical trials.

Synthesis Methods

The synthesis of 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide 1 involves the reaction of 2-chlorobenzene-1-sulfonyl chloride with 4-(furan-2-yl)thiophen-2-ylmethylamine in the presence of a base. The reaction is carried out under controlled conditions and yields 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide 1 as a white solid. The purity and identity of the 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide are confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of novel antibiotics.

properties

IUPAC Name

2-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S2/c16-13-4-1-2-6-15(13)22(18,19)17-9-12-8-11(10-21-12)14-5-3-7-20-14/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFQRVPZVVRGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

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